gamma-Glutamylcysteine

Vue d'ensemble

Description

La gamma-glutamylcysteine est un dipeptide composé d'acide L-glutamique et de L-cystéine. On la trouve chez les animaux, les plantes, les champignons, certaines bactéries et les archées. Ce composé est remarquable pour sa liaison gamma inhabituelle entre les acides aminés constitutifs et sert d'intermédiaire clé dans le cycle gamma-glutamyl. C'est le précurseur le plus immédiat du glutathion antioxydant, qui joue un rôle crucial dans la défense cellulaire contre le stress oxydatif .

Applications De Recherche Scientifique

Gamma-Glutamylcysteine has numerous scientific research applications across various fields:

Chemistry: It is used as a precursor in the synthesis of glutathione, an essential antioxidant.

Biology: this compound plays a critical role in cellular defense mechanisms against oxidative stress.

Mécanisme D'action

Target of Action

Gamma-Glutamylcysteine (γ-GC) primarily targets the enzyme Glutathione Synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a tripeptide that is essential for cellular functions such as detoxification of xenobiotics and redox signaling .

Mode of Action

This compound interacts with its target by serving as a substrate for the enzyme Glutathione Synthetase . This enzyme catalyzes the formation of glutathione from γ-GC and glycine . The interaction results in the production of glutathione, a critical antioxidant molecule in cells .

Biochemical Pathways

This compound is involved in several biochemical pathways, including Glutamate Metabolism and Glutathione Metabolism . It is a key intermediate in the γ-glutamyl cycle, which regulates the cellular levels of glutathione . The downstream effects of these pathways include the regulation of redox homeostasis and protection against oxidative stress .

Pharmacokinetics

It is known that γ-gc is synthesized from l-glutamic acid and l-cysteine in the cytoplasm of virtually all cells . The production of γ-GC is the rate-limiting step in glutathione synthesis . More research is needed to fully understand the ADME properties of γ-GC and their impact on its bioavailability.

Result of Action

The primary result of γ-GC’s action is the production of glutathione, which plays a crucial role in maintaining cellular redox homeostasis . Glutathione is involved in several crucial cellular functions, such as redox signaling, detoxification of xenobiotics and/or their metabolites, modulation of cell proliferation, apoptosis, and fibrogenesis .

Action Environment

The action of γ-GC can be influenced by various environmental factors. For instance, the production of cellular γ-GC in humans slows down with age, as well as during the progression of many chronic diseases . Therefore, supplementation with γ-GC could potentially offer health benefits in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma, or episodes of poisoning .

Analyse Biochimique

Biochemical Properties

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) . The production of GGC is the rate-limiting step in glutathione synthesis . Gamma-glutamyl transpeptidases (γ-GTs) belong to the N-terminal nucleophile hydrolase superfamily, enzymes that cleave the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) .

Cellular Effects

GGC is essential to mammalian life . It is vital for the biosynthesis of glutathione . Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits . Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning . GGC treatment significantly reduced the percentage of senescence-associated-β-galactosidase (SA-β-Gal)-positive cells and inhibited D-gal-induced cell cycle arrest in PC12 cells .

Molecular Mechanism

GGC exhibits better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH . Mechanistically, GGC suppressed LPS-induced reactive oxygen species accumulation and GSH depletion . Inflammatory stimuli, such as LPS treatment, upregulated the expression of glutathione synthetase via activating nuclear factor-erythroid 2-related factor (Nrf2) and nuclear factor kappa B (NF-κB) pathways, thereby promoting synthesis of GSH from GGC .

Temporal Effects in Laboratory Settings

GGC treatment significantly improved the survival, weight loss, and colon tissue damage of IBD mice . Moreover, both in vivo and in vitro experiments demonstrated that GGC exhibited better therapeutic effects against inflammation compared with N-acetyl-L-cysteine (NAC) and GSH .

Dosage Effects in Animal Models

In vivo investigation showed that GGC reduced sepsis lethality and attenuated systemic inflammatory responses in mice . Moreover, co-treatment of Aβ 40 oligomers with GGC at 200 μM increased the activity of the antioxidant enzymes superoxide dismutase (SOD) and glutathione peroxidase (GPx) and led to significant increases in the levels of the total antioxidant capacity (TAC) and GSH and reduced the GSSG/GSH ratio .

Metabolic Pathways

GGC is a key intermediate in the γ-glutamyl cycle first described by Meister in the 1970s . It is the most immediate precursor to the antioxidant glutathione . GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an ATP requiring reaction catalysed by the enzyme glutamate-cysteine ligase (GCL) .

Transport and Distribution

GGC is synthesized in the cytoplasm of virtually all cells . The intracellular concentration is generally low because GGC is rapidly bonded with a glycine to form glutathione . This second and final reaction step in glutathione biosynthesis is catalysed by the activity of the ATP dependent glutathione synthetase enzyme .

Subcellular Localization

The main subcellular location of GGC is in the cytoplasm . In addition, it is localized to the nucleoplasm . The intracellular concentration of GGC is generally low because GGC is rapidly bonded with a glycine to form glutathione .

Méthodes De Préparation

La gamma-glutamylcysteine est synthétisée à partir de l'acide L-glutamique et de la L-cystéine dans le cytoplasme de pratiquement toutes les cellules. Ce processus nécessite de l'adénosine triphosphate et est catalysé par l'enzyme glutamate-cystéine ligase. La production de this compound est l'étape limitante de la synthèse du glutathion .

Dans les milieux industriels, la this compound peut être produite à l'aide d'enzymes modifiées. Par exemple, la this compound synthétase d'Escherichia coli peut être modifiée pour catalyser la formation de this compound à partir de l'acide L-glutamique et de la L-cystéine . Une autre méthode implique l'utilisation d'une enzyme de type phytochélatine synthase dérivée de Nostoc sp., qui peut être immobilisée sur un support cellulosique pour une production continue .

Analyse Des Réactions Chimiques

La gamma-glutamylcysteine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des principales réactions est sa conversion en glutathion par l'enzyme glutathion synthétase, qui ajoute une molécule de glycine à la this compound .

La this compound peut également participer à des réactions de transpeptidation catalysées par la gamma-glutamyl transpeptidase. Cette enzyme clive la liaison gamma-glutamyl et transfère le groupe gamma-glutamyl à l'eau (hydrolyse) ou à des acides aminés ou à de courts peptides (transpeptidation) . Les principaux produits formés à partir de ces réactions comprennent le glutathion et divers peptides gamma-glutamyl .

Applications de la recherche scientifique

La this compound a de nombreuses applications de recherche scientifique dans divers domaines :

Chimie : Elle est utilisée comme précurseur dans la synthèse du glutathion, un antioxydant essentiel.

Biologie : La this compound joue un rôle essentiel dans les mécanismes de défense cellulaire contre le stress oxydatif.

Mécanisme d'action

La this compound exerce ses effets principalement par son rôle de précurseur du glutathion. L'enzyme glutamate-cystéine ligase catalyse la formation de this compound à partir de l'acide L-glutamique et de la L-cystéine. Ce composé est ensuite converti en glutathion par la glutathion synthétase .

Le glutathion, à son tour, participe à divers processus cellulaires, notamment la détoxification, la défense antioxydante et la régulation de la prolifération cellulaire et de l'apoptose. La this compound influence indirectement ces processus en maintenant des niveaux adéquats de glutathion .

Comparaison Avec Des Composés Similaires

La gamma-glutamylcysteine est unique en raison de sa liaison gamma entre l'acide L-glutamique et la L-cystéine. Parmi les composés similaires, citons :

Glutathion : Un tripeptide composé d'acide L-glutamique, de L-cystéine et de glycine.

Gamma-glutamyl transpeptidase : Une enzyme qui clive la liaison gamma-glutamyl dans le glutathion et transfère le groupe gamma-glutamyl à d'autres molécules.

Peptides gamma-glutamyl : Divers peptides formés par le transfert du groupe gamma-glutamyl à des acides aminés ou à de courts peptides.

Le rôle de la this compound en tant que précurseur du glutathion et sa participation au cycle gamma-glutamyl mettent en évidence son importance pour le maintien de l'homéostasie redox cellulaire et ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITKHVBHSGLULN-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212978 | |

| Record name | gamma-Glutamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

636-58-8 | |

| Record name | γ-L-Glutamyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | gamma-Glutamylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | G-Glu-cys trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-GLUTAMYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M984VJS48P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Glutamylcysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

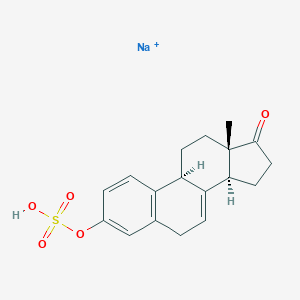

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)

![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)